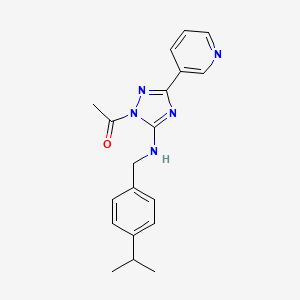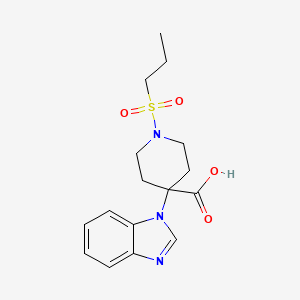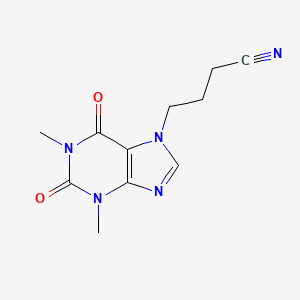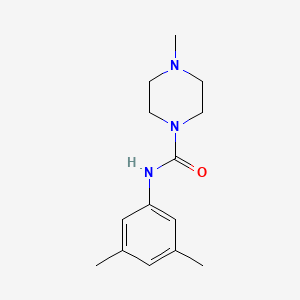
1-acetyl-N-(4-isopropylbenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(4-isopropylbenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. It is known for its potential applications in the field of medicinal chemistry due to its unique properties and structure. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-acetyl-N-(4-isopropylbenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins in the body. This compound has been shown to inhibit the production of prostaglandins, which are known to cause inflammation in the body. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-acetyl-N-(4-isopropylbenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the production of prostaglandins. This compound has also been shown to induce apoptosis in cancer cells, which leads to their death. Furthermore, it has been shown to have antifungal properties and can inhibit the growth of various fungi.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-(4-isopropylbenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has several advantages and limitations for lab experiments. One of the main advantages is its potential use in the treatment of various diseases. This compound has been extensively studied for its anti-inflammatory and anticancer properties. However, one of the main limitations is its complex synthesis method, which requires a high level of expertise in organic chemistry.
Orientations Futures
For its study include its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders, its use as a diagnostic tool, and optimization of its synthesis method.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-(4-isopropylbenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a multi-step process that involves the reaction of various chemicals. The synthesis method is complex and requires a high level of expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper. However, it is worth noting that the synthesis of this compound has been optimized to improve its yield and purity.
Applications De Recherche Scientifique
1-acetyl-N-(4-isopropylbenzyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, anticancer, and antifungal properties. This compound has also been tested for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, it has been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
1-[5-[(4-propan-2-ylphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-13(2)16-8-6-15(7-9-16)11-21-19-22-18(23-24(19)14(3)25)17-5-4-10-20-12-17/h4-10,12-13H,11H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPVXDYKYNDWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)

![1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)
![3-[5-(2-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5292102.png)
![1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)

![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5292126.png)
![4-(4-fluoropiperidin-1-yl)-7-(isoxazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5292132.png)
![(1R*,2R*,6S*,7S*)-4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5292138.png)
![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5292143.png)